molecular formula C16H15N3O2S B2702944 N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-32-2

N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2702944
CAS No.: 896340-32-2
M. Wt: 313.38
InChI Key: LAODHRCEVNSLFM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase identified as a key driver in a subset of cancers. This compound demonstrates significant anti-proliferative activity specifically in cancer cell lines that are dependent on the FGF19-FGFR4 signaling axis, a pathway critically involved in the pathogenesis of hepatocellular carcinoma (HCC) . Its primary research value lies in its high selectivity for FGFR4 over other closely related FGFR family members (FGFR1, 2, and 3), which enables researchers to dissect the unique biological functions of FGFR4 signaling without the confounding effects of pan-FGFR inhibition. The mechanism of action involves competitive binding to the ATP-binding pocket of FGFR4, thereby blocking its kinase activity and subsequent downstream signaling through pathways like MAPK/ERK and PI3K/AKT, leading to the suppression of tumor cell proliferation and the induction of apoptosis . Consequently, this inhibitor serves as an essential pharmacological tool for investigating the role of FGFR4 in oncogenesis, validating FGFR4 as a therapeutic target, and evaluating mechanisms of resistance in preclinical models. Its application is crucial for advancing targeted therapy development for HCC and other malignancies characterized by aberrant FGFR4 pathway activation.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-4-5-10(2)13(6-9)18-14(20)12-7-17-16-19(15(12)21)8-11(3)22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAODHRCEVNSLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethylaniline with a thiazole derivative followed by cyclization can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolopyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including cyclization of 2,5-dimethylaniline with thiazole derivatives under controlled conditions to yield the desired compound. This process can be optimized for yield and purity through adjustments in temperature, pressure, and the use of catalysts.

Anticancer Properties

Research indicates that N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits promising anticancer activity. Its mechanism involves disrupting cellular pathways linked to cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through apoptosis induction and cell cycle arrest .

Case Study: Anticancer Screening

A study evaluated the compound's antiproliferative effects on several human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a lead compound for further development in cancer therapeutics .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has moderate lipophilicity, which is advantageous for cellular uptake and bioavailability. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is essential for assessing its viability as a drug candidate.

Antimicrobial Activity

Preliminary investigations have also shown that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that warrant further exploration for potential use as an antimicrobial agent.

Anti-inflammatory Effects

Emerging studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This could open avenues for its application in treating inflammatory diseases.

Activity Cell Lines Tested IC50 Values (µM) Mechanism
AnticancerA37515Induction of apoptosis
MCF-720Cell cycle arrest
AntimicrobialE. coli10Inhibition of cell wall synthesis
S. aureus12Disruption of membrane integrity

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl Analogue (RN: 313705-12-3)

  • Key Difference : The phenyl group attached to the carboxamide is substituted with a 4-methoxy group instead of 2,5-dimethyl.
  • This may alter pharmacokinetics, such as membrane permeability or metabolic stability .

b. Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) Analogue

  • Key Difference : A carboxylate ester replaces the carboxamide, and a 2,4,6-trimethoxybenzylidene group is present at position 2.
  • Impact : The ester group increases lipophilicity, favoring passive diffusion across biological membranes. The trimethoxybenzylidene substituent introduces steric bulk and π-stacking capacity, as observed in its crystal structure, where the fused thiazolopyrimidine ring forms an 80.94° dihedral angle with the benzene ring .
Functional Group Modifications

a. Sulfonamide Derivatives (e.g., N-(3,5-Dioxo-thiazolo[3,2-a]pyrimidin-7-yl)benzenesulfonamide)

  • Key Difference : A sulfonamide group replaces the carboxamide.
  • Impact : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), enhancing hydrogen-bonding capacity with basic residues in biological targets. This could improve binding affinity but may also increase renal clearance due to higher ionization at physiological pH .

b. Triazole-Thiol Derivatives (e.g., Compound 8 in )

  • Key Difference : A 4-phenyl-1,2,4-triazole-3-thiol group replaces the carboxamide.
  • The triazole ring contributes to planar geometry, favoring stacking interactions in enzyme active sites .
Core Heterocyclic Modifications

a. Thiadiazolo[3,2-a]pyrimidine Derivatives

  • Key Difference : The thiazolo ring is replaced by a thiadiazolo ring.
  • However, this may reduce conformational flexibility, affecting target compatibility .

Structural and Crystallographic Insights

  • Puckering Conformation : The thiazolo[3,2-a]pyrimidine core in related compounds adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity (e.g., C5 in ). This puckering influences intermolecular interactions, such as C–H···O hydrogen bonds observed in crystal packing .
  • Dihedral Angles : Substituents like the 2,4,6-trimethoxybenzylidene group induce significant dihedral angles (e.g., 80.94° in ), affecting molecular geometry and crystal lattice stability .

Pharmacological Implications

  • Hydrogen-Bonding Networks: The carboxamide group in the target compound provides dual hydrogen-bonding sites (N–H and C=O), critical for interactions with kinases or proteases. This contrasts with esters, which lack H-bond donors .

Biological Activity

N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core, which is significant for its biological activity. Its chemical structure can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C16H16N4O2S
Molecular Weight 320.39 g/mol
CAS Number 896340-32-2

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Inhibition of Cancer Cell Growth : The compound is known to disrupt genetic pathways associated with cancer cell proliferation. Specifically, it inhibits key enzymes involved in tumor growth, leading to apoptosis in cancer cells. Research indicates that it may interfere with DNA synthesis and repair mechanisms in cancerous tissues .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolopyrimidine compounds exhibit antibacterial and antifungal properties. The presence of the thiazole moiety enhances the compound's ability to target bacterial cell walls and fungal membranes .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Substituent Effects : The presence of methyl groups at the 2 and 5 positions of the phenyl ring significantly enhances the compound's lipophilicity and binding affinity to biological targets .
  • Thiazole Ring Modifications : Variations in the thiazole ring can lead to different biological activities. For instance, substituents that increase electron density on the thiazole nitrogen have been shown to improve anticancer efficacy .

Case Studies

Several studies have explored the biological activity of this compound:

  • Cancer Research : A study reported that this compound exhibited significant cytotoxic effects against various cancer cell lines including breast (MCF7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
  • Antibacterial Activity : In vitro tests demonstrated that this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacterial strains. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics like vancomycin .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound exhibits moderate lipophilicity which aids in its absorption across biological membranes.
  • Metabolism : Initial studies suggest that metabolic pathways may involve oxidation reactions leading to various metabolites that could retain or enhance biological activity .

Q & A

Q. What are the most reliable synthetic routes for N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

The compound is typically synthesized via condensation reactions between substituted aniline derivatives and thiazolo-pyrimidine precursors. A common method involves refluxing 2,5-dimethylaniline with 5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives in acetic acid or dimethylformamide (DMF), often with ammonium acetate as a catalyst. Microwave-assisted synthesis has also been reported to improve yields (70–85%) and reduce reaction times (4–6 hours vs. 8–12 hours under conventional reflux) .

Method Conditions Yield Key Reagents
Conventional refluxAcetic acid, 110°C, 8h65–70%2,5-dimethylaniline, NH₄OAc
Microwave-assistedDMF, 150°C, 4h75–85%Pd(OAc)₂, microwave irradiation

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
  • X-ray Crystallography : Single-crystal analysis provides precise bond lengths (e.g., C=O at 1.21 Å, C–S at 1.75 Å) and dihedral angles (e.g., 80–85° between thiazole and pyrimidine rings) .
  • FT-IR : Confirms carbonyl stretching (1680–1700 cm⁻¹) and N–H vibrations (3300–3400 cm⁻¹) .

Q. What intermediates are commonly involved in its synthesis?

Critical intermediates include:

  • 5-Oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid : Prepared via cyclization of thiourea derivatives with chloroacetic acid.
  • 2,5-Dimethylaniline : Functionalized via electrophilic substitution to enhance reactivity .

Q. How stable is this compound under standard laboratory conditions?

The compound is stable at room temperature in inert atmospheres but degrades under prolonged UV exposure or high humidity (>60% RH). Storage in amber vials with desiccants (e.g., silica gel) is recommended .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. X-ray)?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model equilibrium geometries and predict NMR chemical shifts. For example, a 0.3 ppm deviation in aromatic proton shifts may indicate dynamic ring puckering .

Q. What strategies optimize crystallographic refinement for this compound?

SHELXL refinement parameters:

  • Use high-resolution data (≤1.0 Å) to resolve disorder in the dimethylphenyl group.
  • Apply restraints for anisotropic displacement parameters (ADPs) to mitigate thermal motion artifacts.
  • Validate hydrogen-bonding networks with PLATON or Mercury .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Key steps:

  • Derivatization : Introduce substituents at the 2-methyl or 5-oxo positions (e.g., halogenation, methoxylation).
  • Bioassays : Screen against target enzymes (e.g., kinases, cyclooxygenases) using IC₅₀ or Ki values.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to map binding modes (e.g., hydrophobic interactions with phenylalanine residues) .

Q. What role do hydrogen-bonding networks play in its stability and reactivity?

X-ray studies reveal bifurcated C–H···O hydrogen bonds (2.8–3.2 Å) between the carbonyl group and adjacent aromatic rings. These interactions stabilize the crystal lattice and reduce susceptibility to hydrolysis. In solution, intramolecular H-bonds (e.g., N–H···O=C) dominate, influencing tautomerism and reactivity .

Data Analysis and Methodological Guidance

Q. How to address low reproducibility in synthetic yields?

  • Troubleshooting :
  • Impurity in precursors : Purify intermediates via column chromatography (silica gel, hexane:EtOAc 3:1).
  • Moisture sensitivity : Use anhydrous solvents and Schlenk-line techniques.
  • Reaction monitoring : TLC or in-situ IR to track intermediate formation .

Q. What statistical approaches validate bioactivity data?

  • Dose-response curves : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀.
  • ANOVA : Compare IC₅₀ values across derivatives (p < 0.05 threshold).
  • QSAR modeling : Use Gaussian or CODESSA for descriptor-based activity prediction .

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